Cas no 864512-85-6 (Benzene, (5-bromo-5-hexenyl)-)
Benzene, (5-bromo-5-hexenyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, (5-bromo-5-hexenyl)-
- 5-bromohex-5-enylbenzene
- starbld0034696
- 864512-85-6
- (5-BROMOHEX-5-EN-1-YL)BENZENE
- 2-Bromo-6-phenyl-1-hexene
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- MDL: MFCD07775148
- Inchi: 1S/C12H15Br/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2
- InChI Key: NQBGHNWGJRTYCI-UHFFFAOYSA-N
- SMILES: C1(CCCCC(Br)=C)=CC=CC=C1
Computed Properties
- Exact Mass: 238.03571Da
- Monoisotopic Mass: 238.03571Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 0Ų
Benzene, (5-bromo-5-hexenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427512-1 g |
2-Bromo-6-phenyl-1-hexene |
864512-85-6 | 1 g |
€594.40 | 2023-07-18 | ||
| abcr | AB427512-5 g |
2-Bromo-6-phenyl-1-hexene |
864512-85-6 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB427512-1g |
2-Bromo-6-phenyl-1-hexene; . |
864512-85-6 | 1g |
€1555.10 | 2025-04-16 | ||
| abcr | AB427512-5g |
2-Bromo-6-phenyl-1-hexene |
864512-85-6 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619509-1g |
(5-Bromohex-5-en-1-yl)benzene |
864512-85-6 | 98% | 1g |
¥5660.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619509-5g |
(5-Bromohex-5-en-1-yl)benzene |
864512-85-6 | 98% | 5g |
¥13053.00 | 2024-04-28 |
Benzene, (5-bromo-5-hexenyl)- Suppliers
Benzene, (5-bromo-5-hexenyl)- Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Benzene, (5-bromo-5-hexenyl)-
Introduction to Benzene, (5-bromo-5-hexenyl)- (CAS No. 864512-85-6)
Benzene, (5-bromo-5-hexenyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 864512-85-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in synthetic chemistry and drug development. The presence of both a benzene ring and a bromo-substituted hexenyl group imparts distinct reactivity and utility, making it a valuable intermediate in various chemical transformations.
The benzene core of this molecule is a well-known aromatic system, renowned for its stability and ability to participate in a wide range of chemical reactions. The introduction of a bromo group at the 5-position of the hexenyl chain adds an additional layer of reactivity, enabling various functionalization strategies. This dual functionality makes Benzene, (5-bromo-5-hexenyl)- an attractive candidate for researchers exploring novel synthetic pathways and pharmacological applications.
In recent years, there has been growing interest in the development of novel compounds that can serve as building blocks for more complex molecules. Benzene, (5-bromo-5-hexenyl)-, with its versatile structure, fits perfectly into this category. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it a valuable precursor for constructing biaryl and heteroaryl systems. These types of compounds are frequently explored in medicinal chemistry due to their potential biological activity.
Additionally, the bromo-substituted hexenyl group can be further modified through various chemical reactions, including halogenation, oxidation, and reduction processes. This flexibility allows chemists to tailor the compound's properties to suit specific synthetic needs. For instance, palladium-catalyzed coupling reactions can be employed to introduce new functional groups at different positions along the carbon chain, expanding the compound's utility in drug discovery and material science.
The pharmaceutical industry has been particularly keen on exploring derivatives of Benzene, (5-bromo-5-hexenyl)- due to its potential as a scaffold for new therapeutic agents. Researchers have been investigating its derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that certain modifications of this compound can lead to the development of novel drugs with improved efficacy and reduced side effects compared to existing treatments.
One area where this compound has shown promise is in the development of photodynamic therapy agents. The benzene ring can be functionalized to absorb light at specific wavelengths, while the hexenyl chain can serve as a linker to deliver the photosensitizer to target tissues. This dual functionality makes Benzene, (5-bromo-5-hexenyl)- an excellent candidate for designing next-generation photodynamic therapy drugs.
Another emerging application of this compound is in the field of materials science. Its unique structure allows it to be incorporated into polymers and other materials to enhance their properties. For example, researchers have been exploring its use as a monomer in the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in electronics, solar cells, and other advanced technologies.
The synthesis of Benzene, (5-bromo-5-hexenyl)- involves several key steps that highlight its complexity and versatility. The starting materials typically include benzene derivatives and hexenyl halides, which are subjected to various reaction conditions to achieve the desired product. The bromination step is particularly critical, as it introduces the reactive site necessary for subsequent functionalization.
Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound. For instance, catalytic bromination techniques have been developed that minimize side reactions and improve purity. These improvements have made it more feasible for researchers to explore its applications without encountering significant synthetic challenges.
In conclusion, Benzene, (5-bromo-5-hexenyl)- (CAS No. 864512-85-6) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable intermediate for various chemical transformations. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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